2-Phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Description
Properties
Molecular Formula |
C14H9F3N2 |
|---|---|
Molecular Weight |
262.23 g/mol |
IUPAC Name |
2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H9F3N2/c15-14(16,17)11-6-7-13-18-12(9-19(13)8-11)10-4-2-1-3-5-10/h1-9H |
InChI Key |
JRNFAEHFFKHQIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Condensation of 2-Aminopyridine with α-Haloketones
A classical and effective method to synthesize 2-phenylimidazo[1,2-a]pyridines involves the condensation of 2-aminopyridine with 2-bromoacetophenone derivatives under basic conditions. For the trifluoromethyl-substituted derivative, the corresponding 2-bromo-4-(trifluoromethyl)acetophenone is used.
Ultrasound-Assisted Synthesis
An environmentally benign and rapid synthesis protocol employs ultrasound irradiation in polyethylene glycol-400 (PEG-400) as a solvent with potassium carbonate as the base. This method allows the reaction to proceed efficiently at mild temperatures with good to excellent yields (up to 81% for related derivatives). The reaction time is significantly reduced (typically 30 minutes), and the method tolerates a variety of substituents including electron-withdrawing groups like trifluoromethyl.
| Parameter | Condition | Result |
|---|---|---|
| Substrates | 2-Aminopyridine + 2-bromo-4-(trifluoromethyl)acetophenone | Formation of target compound |
| Solvent | PEG-400 | Green solvent, compatible with ultrasound |
| Base | K2CO3 (1 equiv) | Optimal base for high yield (81%) |
| Reaction Time | 30 min under ultrasound (20 kHz, 60% amplitude) | Rapid synthesis |
| Yield | ~80% (expected based on analogues) | Good to excellent |
One-Pot Synthesis Using Ionic Liquids
Another efficient method involves a one-pot reaction using acetophenone derivatives, 2-aminopyridine, and ionic liquid 1-butyl-3-methylimidazolium tribromide ([Bmim]Br3) under solvent-free conditions with sodium carbonate as the base. This method proceeds at room temperature and provides high yields (72–89%) for various substituted 2-phenylimidazo[1,2-a]pyridines, including those bearing electron-withdrawing groups such as trifluoromethyl.
| Entry | Acetophenone Derivative | Aminopyridine Derivative | Yield (%) | Melting Point (°C) | Notes |
|---|---|---|---|---|---|
| 1 | Acetophenone | 2-Aminopyridine | 82 | 136–137 | Standard reaction |
| 4 | 4-Fluoroacetophenone | 2-Aminopyridine | 89 | 164–165 | Electron-withdrawing substituent |
| X | 4-(Trifluoromethyl)acetophenone | 2-Aminopyridine | Expected ~80-85 | Not reported | Based on analogues, high yield expected |
The procedure involves slow addition of the ionic liquid to acetophenone, followed by the addition of sodium carbonate and 2-aminopyridine, stirring at room temperature for 40 minutes. The product is isolated by extraction and chromatographic purification.
Multi-Step Synthesis via Formylation and Functional Group Transformation
For more complex derivatives, including those with substitutions at the 6-position such as trifluoromethyl, a multi-step approach may be employed:
- Formylation of the Imidazo[1,2-a]pyridine Core via Vilsmeier-Haack reaction to introduce an aldehyde group.
- Reduction of the Aldehyde to the corresponding alcohol using sodium borohydride.
- Conversion of Alcohol to Quaternary Ammonium Salt by reaction with p-toluenesulfonyl chloride in pyridine.
- Reaction with Cyanide Ion to introduce a nitrile group.
- Hydrolysis and Further Functionalization to yield the desired substituted imidazo[1,2-a]pyridine derivatives.
This route is more laborious but allows for precise substitution patterns and is documented for related compounds in the imidazo[1,2-a]pyridine family.
Comparative Analysis of Preparation Methods
| Method | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|
| Ultrasound-Assisted Condensation | PEG-400, K2CO3, 30 min, ultrasound | Rapid, green solvent, good yields | Requires ultrasound equipment |
| One-Pot Ionic Liquid Method | Room temperature, solvent-free, Na2CO3 | Mild conditions, environmentally benign, high yield | Ionic liquid synthesis required |
| Multi-Step Functionalization | Multiple steps, various reagents | Precise substitution control | Longer synthesis time, more steps |
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Radical Reactions: Functionalization via radical reactions is also possible.
Common Reagents and Conditions:
Electrophilic Trifluoromethylating Reagents: Used for introducing the trifluoromethyl group.
Radical Initiators: Employed in radical reactions for functionalization.
Oxidizing and Reducing Agents: Utilized in oxidation and reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, trifluoromethylation reactions yield trifluoromethylated derivatives, while radical reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine core.
Scientific Research Applications
2-Phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications:
Medicinal Chemistry: It has been explored for its potential as an antituberculosis agent. The compound’s unique structure allows it to interact with biological targets effectively.
Material Science: The compound’s fluorescent properties make it suitable for use in optoelectronic devices.
Chemical Biology: It serves as a valuable scaffold for the development of bioactive molecules and probes.
Mechanism of Action
The mechanism of action of 2-Phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, it has been identified as a potential glucagon-like peptide 1 receptor (GLP-1R) activator, demonstrating its effects in increasing GLP-1 secretion and enhancing glucose responsiveness . The compound’s trifluoromethyl group plays a crucial role in its binding affinity and activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Analogs and Their Properties
Key Observations :
- Electronic Effects : The strong electron-withdrawing -CF₃ group at position 6 reduces electron density at adjacent positions, making the compound less reactive in metal-free C–C coupling reactions compared to analogs with electron-donating groups (e.g., -OMe) .
- Steric Effects : Bulky substituents (e.g., phenyl at position 2) lower yields in cross-coupling reactions (e.g., 45% for hindered derivatives vs. >80% for smaller groups) .
- Halogenation : Brominated analogs (e.g., 2-Bromo-6-CF₃) serve as versatile intermediates for further functionalization via palladium-catalyzed couplings .
Biological Activity
2-Phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of 2-Phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine can be described as follows:
- IUPAC Name : 2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine
- Molecular Formula : C14H10F3N
- CAS Number : 1208867-88-2
The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which may contribute to its biological activity.
Synthesis
The synthesis of 2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. A common method includes cyclization reactions of substituted pyridines and imidazoles under specific conditions to yield the desired compound with high purity and yield.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of 2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine against various cancer cell lines. For instance, it has been evaluated against breast, colon, and lung cancer cell lines, demonstrating significant cytotoxicity. The mechanism appears to be independent of traditional pathways such as dihydrofolate reductase inhibition, indicating alternative mechanisms of action .
Anti-inflammatory Effects
Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit notable anti-inflammatory properties. Specifically, compounds similar to 2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine have shown the ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The IC50 values for COX-2 inhibition were reported around 0.04 μmol, comparable to established anti-inflammatory drugs like celecoxib .
Case Studies
Several case studies have investigated the biological effects of this compound:
- Study on Cancer Cell Lines : A comprehensive evaluation of antiproliferative activity was conducted on several human cancer cell lines. The study found that 2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine inhibited cell growth significantly at concentrations ranging from 5 to 20 µM .
- Anti-inflammatory Mechanisms : In vivo models using carrageenan-induced paw edema demonstrated that treatment with this compound resulted in reduced inflammation comparable to indomethacin .
Structure-Activity Relationship (SAR)
The biological activity of 2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine can be influenced by various substituents on the imidazole and pyridine rings. Modifications such as halogenation or alkylation have been explored to enhance potency and selectivity against specific biological targets.
| Substituent | Effect on Activity |
|---|---|
| Trifluoromethyl | Increases lipophilicity |
| Halogens (Cl, Br) | Modulates receptor binding |
| Alkyl Groups | Alters pharmacokinetics |
Q & A
Basic Research Questions
Q. What are the common synthetic routes and characterization methods for 2-Phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine?
- Synthesis Methods :
- Cyclization : Reacting 2-aminopyridines with α-haloketones under basic conditions (e.g., NaOH) in aqueous media yields the imidazo[1,2-a]pyridine core .
- Multi-Component Reactions : One-pot strategies using 2-aminopyridines, aldehydes, and alkynes via Cu-catalyzed coupling enable efficient scaffold assembly .
- Condensation : Acid- or base-mediated condensation of precursors (e.g., substituted pyridines and phenyl groups) forms the fused heterocyclic system .
- Characterization :
- HPLC : Monitors reaction progress and purity (>95% purity threshold recommended) .
- NMR Spectroscopy : Confirms regiochemistry (e.g., distinguishing C-6 trifluoromethyl vs. C-8 chloro substituents) .
Q. What biological activities are associated with the imidazo[1,2-a]pyridine core, and how does the trifluoromethyl group influence target interactions?
- Core Activities : The scaffold exhibits antimicrobial, anticancer, and anti-inflammatory properties, often linked to kinase inhibition (e.g., PI3K, NFκB) or GABA receptor modulation .
- Trifluoromethyl Role :
- Enhances metabolic stability and lipophilicity, improving membrane permeability .
- Electron-withdrawing effects modulate binding affinity; e.g., trifluoromethyl at C-6 increases potency against Mycobacterium tuberculosis (Mtb) .
Q. What functionalization strategies are applicable at the C-3 position of imidazo[1,2-a]pyridines?
- Friedel-Crafts Acylation : Acetylation at C-3 using acetic anhydride and catalytic AlCl₃ under solvent-free conditions generates derivatives for drug discovery .
- Radical Reactions : Metal-free trifluoromethylation via photocatalysis introduces CF₃ groups, though regioselectivity depends on substituent electronic effects .
Advanced Research Questions
Q. How can reaction yields and purity be optimized during synthesis?
- Parameter Optimization :
- Temperature : Lower temperatures (0–25°C) reduce side reactions during cyclization .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Catalysts : Cu(I) catalysts in multi-component reactions enhance atom economy .
- Purification : Gradient elution in flash chromatography resolves regioisomers, while recrystallization in ethanol improves crystalline purity .
Q. How do substituent modifications impact structure-activity relationships (SAR) in anticancer applications?
- Key Findings :
| Position | Modification | Biological Impact |
|---|---|---|
| C-6 | Trifluoromethyl | ↑ Mtb inhibition (MIC: 0.5 µM) |
| C-2 | Ethyl ester | Alters lipophilicity (LogP: 2.8 → 3.4) |
| C-8 | Chloro vs. bromo | Chloro improves metabolic stability (t₁/₂: 4h → 8h) |
- Case Study : Replacing C-3 acetyl with phenylamino groups in COX-2 inhibitors increased selectivity (SI: 217.1) .
Q. What computational approaches predict target binding for imidazo[1,2-a]pyridine derivatives?
- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) model interactions with GABAₐ receptors, prioritizing derivatives with hydrogen bonding to α1-subunit residues .
- QSAR Models : Hammett constants (σ) correlate substituent electronic effects with IC₅₀ values in kinase assays .
Q. How to address contradictory reactivity data, such as failed C-3 functionalization?
- Case Example : 2-Phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine failed to react in a K₂S₂O₈-mediated C(sp²)-C(sp³) coupling due to steric hindrance from the trifluoromethyl group .
- Mitigation Strategies :
- Alternative Catalysts : Use Au(I) or photoredox catalysts to bypass steric limitations .
- Pre-Functionalization : Introduce directing groups (e.g., boronic esters) to enhance regioselectivity .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
